5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine
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Overview
Description
5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine: is a heterocyclic compound with the molecular formula C9H9BrN2 and a molecular weight of 225.09 g/mol . This compound is characterized by a pyrrolo[2,3-B]pyridine core structure, which is substituted with bromine at the 5-position and methyl groups at the 2- and 6-positions. It is a valuable intermediate in organic synthesis and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine typically involves the bromination of 2,6-dimethylpyridine followed by cyclization. One common method includes:
Bromination: 2,6-dimethylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Cyclization: The brominated intermediate undergoes cyclization under acidic conditions to form the pyrrolo[2,3-B]pyridine core.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 5-azido-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine or 5-thio-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine.
Oxidation: Formation of 2,6-dimethyl-5-formyl-1H-pyrrolo[2,3-B]pyridine.
Reduction: Formation of 2,6-dimethyl-1,2,3,4-tetrahydro-1H-pyrrolo[2,3-B]pyridine.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Drug Discovery: Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Antimicrobial Agents: Studied for its antimicrobial properties against various bacterial and fungal strains.
Industry:
Material Science: Used in the development of organic electronic materials and conductive polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine, particularly in its role as a kinase inhibitor, involves the inhibition of fibroblast growth factor receptors (FGFRs). This compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation of downstream signaling proteins, which ultimately inhibits cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-B]pyridine
- 2,6-Dimethyl-1H-pyrrolo[2,3-B]pyridine
- 5-Chloro-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine
Uniqueness:
5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective as a synthetic intermediate and a potential therapeutic agent.
Properties
Molecular Formula |
C9H9BrN2 |
---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
5-bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-7-4-8(10)6(2)12-9(7)11-5/h3-4H,1-2H3,(H,11,12) |
InChI Key |
YZWSSKXHMXSZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2N1)C)Br |
Origin of Product |
United States |
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